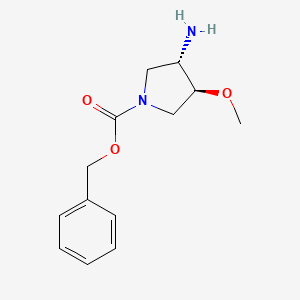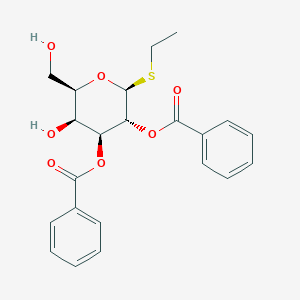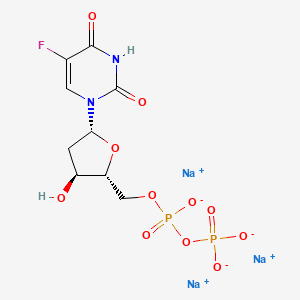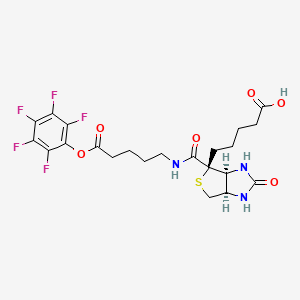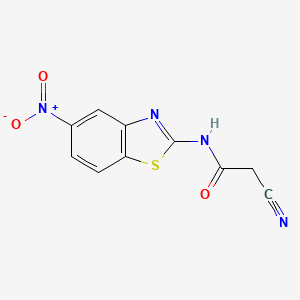
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiosemicarbazide moiety, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-2-trifluoromethoxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The mixture is then refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile introduced.
科学的研究の応用
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiosemicarbazide moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the presence of the bromine and trifluoromethoxy groups can enhance binding affinity and specificity towards certain molecular targets, thereby modulating biological pathways.
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethoxy)benzenesulfonyl chloride: This compound shares the bromine and trifluoromethoxy groups but differs in its sulfonyl chloride moiety.
4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar in structure but contains a methanol group instead of the thiosemicarbazide moiety.
Uniqueness
4-(4-Bromo-2-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to its combination of a thiosemicarbazide moiety with bromine and trifluoromethoxy groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H7BrF3N3OS |
|---|---|
分子量 |
330.13 g/mol |
IUPAC名 |
1-amino-3-[4-bromo-2-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF3N3OS/c9-4-1-2-5(14-7(17)15-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H2,14,15,17) |
InChIキー |
OEHVTZPYTOAZSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-([1,1'-biphenyl]-4-yl)-3-amino-4-methylthiophene-2-carboxylate](/img/structure/B12856456.png)
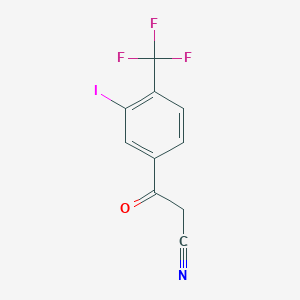
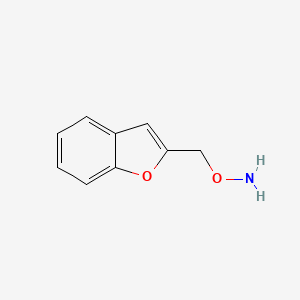
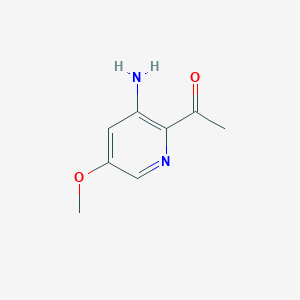


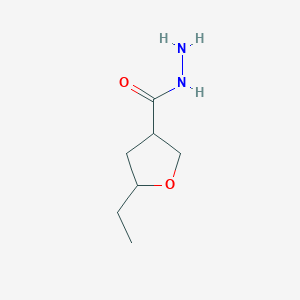
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
